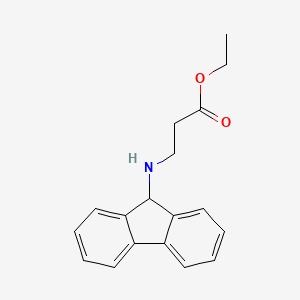

N-(9-fluorenyl)-beta-alanine ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

ethyl 3-(9H-fluoren-9-ylamino)propanoate |

InChI |

InChI=1S/C18H19NO2/c1-2-21-17(20)11-12-19-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10,18-19H,2,11-12H2,1H3 |

InChI Key |

NDXIHICNLCIDLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for N 9 Fluorenyl Beta Alanine Ethyl Ester and Its Analogues

Direct N-Protection of β-Alanine Ethyl Ester

This approach involves the direct reaction of β-alanine ethyl ester with a suitable 9-fluorenylmethoxycarbonyl (Fmoc) reagent. The primary goal is to selectively acylate the amino group while the ethyl ester moiety remains intact. The choice of the Fmoc reagent is critical as it significantly influences the reaction's efficiency and the profile of potential side products.

The Fmoc group is a widely used protecting group for amines in peptide synthesis due to its base-lability, allowing for mild deprotection conditions. ect-journal.kz The introduction of this group onto β-alanine ethyl ester can be achieved using several activated Fmoc derivatives.

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive agent for the N-protection of amino acids. The reaction is typically carried out in a biphasic system, such as dioxane and an aqueous sodium carbonate or sodium bicarbonate solution, at a cool temperature to control the reagent's high reactivity.

However, the high reactivity of Fmoc-Cl is also a significant drawback. It can lead to the formation of undesired dipeptide and even tripeptide impurities. ub.eduresearchgate.net This occurs when a newly formed Fmoc-amino acid molecule activates another amino acid, leading to peptide bond formation. While effective for introducing the Fmoc group, stringent control of reaction conditions is necessary to minimize these side products. The replacement of Fmoc-OSu with Fmoc-Cl has been noted as a way to avoid contamination with Fmoc-β-Ala, an impurity associated with Fmoc-OSu. researchgate.net

| Reagent | Typical Conditions | Major Products | Common Side Products |

| Fmoc-Cl | Biphasic solvent (e.g., dioxane/water), Base (e.g., Na2CO3), 0°C to RT | N-(9-fluorenyl)-beta-alanine ethyl ester | Fmoc-dipeptides, Fmoc-tripeptides |

9-Fluorenylmethyl N-hydroxysuccinimide (Fmoc-OSu) is another common reagent for Fmoc protection and is often preferred over Fmoc-Cl due to its more moderate reactivity, which can reduce the formation of dipeptide impurities. researchgate.net The reaction is typically performed in a mixture of an organic solvent like 1,4-dioxane (B91453) and an aqueous basic solution. mdpi.com

A significant and well-documented side reaction associated with Fmoc-OSu is the formation of Fmoc-β-Ala-OH as an impurity. researchgate.netnih.govsci-hub.se This occurs through a Lossen-type rearrangement of the N-hydroxysuccinimide moiety within the Fmoc-OSu reagent itself under basic conditions. nih.govsci-hub.se The succinimide (B58015) ring opens and rearranges to form β-alanine, which is then subsequently protected by another molecule of Fmoc-OSu. sci-hub.se This impurity can be difficult to separate from the desired product, potentially leading to significant yield reduction during purification. nih.govsci-hub.se The amount of this impurity can vary depending on the specific amino acid being protected and the excess of Fmoc-OSu used. sci-hub.se Despite this, Fmoc-OSu remains a widely used reagent, and awareness of this potential contamination is crucial for process control and product purity. researchgate.netnih.gov

| Reagent | Typical Conditions | Major Products | Common Side Products |

| Fmoc-OSu | Mixed solvent (e.g., 1,4-dioxane/water), Base (e.g., NaHCO3), Room Temperature | This compound | Fmoc-β-Ala-OH, Fmoc-β-Ala-dipeptides researchgate.netresearchgate.net |

Esterification of β-Alanine or N-Protected β-Alanine Precursors

An alternative synthetic route involves first protecting the amino group of β-alanine to form N-Fmoc-β-alanine (Fmoc-β-Ala-OH), followed by the esterification of the carboxylic acid group. This two-step approach can sometimes offer better control over purity compared to the direct protection of the amino acid ester.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com For the synthesis of this compound, this would involve reacting N-Fmoc-β-alanine with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the ester. mdpi.com While a fundamental and straightforward method, applying Fischer esterification to amino acid derivatives can sometimes result in low yields due to side reactions, especially if the amino group is not protected. mdpi.com For N-protected precursors like Fmoc-β-Ala-OH, the primary concern is ensuring complete reaction and managing the equilibrium, often by using an excess of the alcohol or by removing water as it is formed.

| Reaction | Substrates | Catalyst | Key Features |

| Fischer Esterification | N-Fmoc-β-alanine, Ethanol | Strong Acid (e.g., H₂SO₄, HCl) | Acid-catalyzed equilibrium reaction; water is a byproduct. mdpi.com |

Besides the Fischer-Speier method, other techniques can be employed for the esterification of N-Fmoc-β-alanine. One such method involves the use of p-toluenesulfonic acid as a catalyst with the corresponding alcohol. For instance, the synthesis of a benzyl (B1604629) ester of a protected β-alanine derivative has been achieved by heating the N-protected amino acid with p-toluenesulfonic acid monohydrate in benzyl alcohol. google.com A similar approach could be adapted for the synthesis of the ethyl ester using ethanol.

Another strategy involves the use of activating agents for the carboxylic acid. For example, converting Fmoc-β-Ala-OH into a more reactive derivative, such as an acid chloride or an activated ester, can facilitate the reaction with ethanol under milder conditions. While not strictly esterification of the acid itself, these methods are common for forming ester bonds in peptide and organic chemistry.

| Method | Reagents | Conditions | Description |

| Acid-Catalyzed (TsOH) | N-Fmoc-β-alanine, Ethanol, p-Toluenesulfonic acid | Heating | Similar to Fischer esterification, using a solid acid catalyst. google.com |

| Activated Ester Formation | N-Fmoc-β-alanine, Activating Agent (e.g., SOCl₂), Ethanol | Varies | Two-step process: formation of a reactive intermediate followed by reaction with alcohol. |

Convergent Synthesis Approaches

Convergent synthesis strategies for this compound offer advantages in efficiency and purification by preparing key fragments of the molecule separately before their final assembly. Two primary convergent pathways are considered: the coupling of a pre-formed N-protected β-alanine with ethanol, and the sequential protection and esterification of the β-alanine backbone.

This approach focuses on first introducing the N-(9-fluorenyl) group onto β-alanine, followed by esterification with ethanol.

N-Protection of β-Alanine: The critical step is the N-alkylation of β-alanine with a suitable 9-fluorenylating agent. Unlike the more common N-(9-fluorenylmethoxycarbonyl) (Fmoc) protection, the direct attachment of the fluorenyl group to the nitrogen atom presents a distinct synthetic challenge. A plausible method involves the nucleophilic substitution reaction between β-alanine and 9-bromofluorene (B49992). This reaction is typically carried out in the presence of a base to deprotonate the amino group of β-alanine, thereby increasing its nucleophilicity.

A general representation of this reaction is as follows:

Reactants: β-Alanine, 9-bromofluorene, Base (e.g., potassium carbonate, triethylamine)

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is often employed to facilitate the dissolution of the reactants and promote the reaction.

General Conditions: The reaction mixture is typically stirred at an elevated temperature to drive the substitution reaction to completion.

Esterification: Once N-(9-fluorenyl)-beta-alanine is synthesized and purified, the subsequent esterification with ethanol can be achieved through several standard methods:

Fischer Esterification: This classic method involves refluxing the N-protected amino acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using an excess of ethanol.

Coupling Agent-Mediated Esterification: More modern and milder methods utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid group, facilitating its reaction with ethanol at room temperature.

An alternative convergent route involves the initial preparation of β-alanine ethyl ester, followed by the N-alkylation step.

Synthesis of β-Alanine Ethyl Ester: β-Alanine ethyl ester can be readily synthesized via Fischer esterification of β-alanine with ethanol in the presence of an acid catalyst. The resulting ester is often isolated as its hydrochloride salt to improve stability and ease of handling. wikipedia.orgsigmaaldrich.com

N-Alkylation of β-Alanine Ethyl Ester: The subsequent N-alkylation of β-alanine ethyl ester with 9-bromofluorene would proceed under similar conditions as the N-alkylation of the free amino acid. The use of a base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the amino group. This approach may offer advantages in terms of solubility of the starting materials in organic solvents.

General methods for the direct N-alkylation of amino acid esters with alkyl halides have been reported and can be adapted for this synthesis. nih.gov These methods often employ a base and a suitable solvent to achieve the desired transformation.

Optimization of Synthetic Conditions and Yields

The optimization of the synthetic conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider for the N-alkylation step include the choice of base, solvent, temperature, and reaction time.

Table 1: Parameters for Optimization of N-Alkylation

| Parameter | Options | Considerations |

| Base | Inorganic (e.g., K₂CO₃, Na₂CO₃), Organic (e.g., Triethylamine (B128534), DIPEA) | The strength and solubility of the base can influence the reaction rate and the formation of byproducts. |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile), Ethereal (e.g., THF) | The solvent should effectively dissolve the reactants and be compatible with the reaction conditions. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to decomposition or side reactions. |

| Reaction Time | Monitored by TLC or LC-MS | The reaction should be monitored to determine the point of maximum conversion and to avoid the formation of degradation products. |

For the esterification step, particularly when using coupling agents, the stoichiometry of the reagents and the reaction temperature are important factors to control to avoid side reactions and ensure high yields.

Research on the selective N-alkylation of β-alanine has shown that a mixed-solvent approach (e.g., water and ethanol) can be effective for reacting a water-soluble amino acid with a water-insoluble alkylating agent without the need for a phase transfer catalyst. nih.govnih.gov This methodology could potentially be adapted for the synthesis of N-(9-fluorenyl)-beta-alanine.

Stereochemical Considerations in Synthesis

β-Alanine is an achiral amino acid as it does not have a stereocenter at its α-carbon (the carbon adjacent to the carboxyl group). Consequently, the synthesis of this compound does not involve the formation of stereoisomers, and therefore, stereochemical control is not a concern.

However, if this synthetic methodology were to be applied to the synthesis of analogues using chiral β-amino acids (where a substituent on the carbon backbone creates a chiral center), the stereochemical integrity of that center would need to be considered. In such cases, reaction conditions would need to be chosen to avoid racemization. For instance, strong bases or high temperatures could potentially lead to the loss of stereochemical purity in sensitive substrates.

Chemical Reactivity and Transformations of N 9 Fluorenyl Beta Alanine Ethyl Ester

Selective Deprotection Strategies for the N-Fluorenyl Group

The 9-fluorenyl group, a core component of the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group, is renowned for its susceptibility to cleavage under mild basic conditions. escholarship.org This lability is the cornerstone of its utility, allowing for the selective unmasking of the amine functionality without disturbing other protecting groups sensitive to different conditions. nih.govbham.ac.uk

Base-Mediated Cleavage Mechanisms (e.g., piperidine (B6355638), DBU)

The deprotection of the N-fluorenyl group proceeds through a base-mediated β-elimination, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. thieme-connect.de The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. publish.csiro.auiris-biotech.de

Commonly used bases for this purpose include secondary amines like piperidine and non-nucleophilic amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.denih.gov

The mechanism involves two key steps:

Deprotonation: The base removes the C9 proton, forming a carbanion intermediate. This step is favored due to the aromatic stabilization of the resulting conjugate base.

Elimination: The carbanion intermediate is unstable and rapidly undergoes elimination. This process cleaves the C-N bond, liberating the free amine of the β-alanine ethyl ester and forming the highly reactive electrophile, dibenzofulvene (DBF).

The liberated dibenzofulvene is a reactive byproduct that can potentially undergo Michael addition with the newly deprotected amine. escholarship.org To prevent this undesired side reaction, the deprotection is typically carried out using a large excess of a nucleophilic amine base like piperidine. The excess base serves a dual purpose: it acts as the primary deprotecting agent and as a scavenger, trapping the dibenzofulvene to form a stable adduct. thieme-connect.depublish.csiro.au In contrast, when a non-nucleophilic base like DBU is used, a separate scavenger may be required, or reaction conditions must be carefully controlled to minimize side reactions. researchgate.net

Kinetic Studies of Deprotection

The rate of N-fluorenyl group cleavage is influenced by several factors, including the nature of the base, its concentration, and the polarity of the solvent. Kinetic studies on Fmoc-protected amino acids have established a general reactivity pattern that is applicable to N-(9-fluorenyl)-beta-alanine ethyl ester.

Deprotection is significantly faster with primary and secondary amines, such as piperidine, compared to sterically hindered or less basic tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). thieme-connect.depublish.csiro.au Strong, non-nucleophilic bases like DBU are also highly efficient and can achieve rapid cleavage even at low concentrations (e.g., 2% in DMF). nih.govresearchgate.netacs.org The reaction rate is also enhanced in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) when compared to less polar solvents such as dichloromethane (B109758) (CH2Cl2). thieme-connect.depublish.csiro.au

| Base | Typical Concentration | Relative Deprotection Rate | Solvent | Notes |

|---|---|---|---|---|

| Piperidine | 20% v/v | Fast | DMF | Acts as both deprotecting agent and scavenger. iris-biotech.de |

| DBU | 2-5% v/v | Very Fast | DMF | Non-nucleophilic; may require a scavenger. nih.govresearchgate.net |

| Piperazine | Variable | Fast | DMF/NMP | Often used in combination with DBU to reduce side reactions. acs.org |

| Triethylamine (TEA) | Variable | Slow | DMF | Generally not efficient for complete deprotection. thieme-connect.de |

Transformations Involving the Ethyl Ester Moiety

The ethyl ester of N-(9-fluorenyl)-beta-alanine serves as a protecting group for the carboxylic acid functionality. It can be selectively removed or transformed through several classic organic reactions.

Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is most commonly achieved through saponification. This reaction involves hydrolysis under basic conditions, typically using an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic cosolvent like tetrahydrofuran (B95107) (THF) or methanol.

However, a significant challenge arises from the base-lability of the N-fluorenyl protecting group. Standard saponification conditions can lead to the premature cleavage of the fluorenyl group. To overcome this, milder or modified conditions are necessary to achieve selective ester hydrolysis. One reported strategy involves the use of calcium(II) iodide (CaI2) as an additive. mdpi.com This method allows for the saponification of Fmoc-protected amino esters while preserving the N-protecting group, demonstrating compatibility with both Fmoc and acid-labile Boc groups. mdpi.com

| Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|

| NaOH or LiOH | THF/H₂O or MeOH/H₂O | Room Temperature | Can cause concomitant deprotection of the N-fluorenyl group. |

| NaOH, CaI₂ | 2-MeTHF/H₂O | Room Temperature | Selective hydrolysis of the ester with preservation of the N-fluorenyl group. mdpi.com |

Transesterification Reactions

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form N-(9-fluorenyl)-beta-alanine alkyl ester (R') and ethanol (B145695).

This transformation can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: This method, often using catalysts like sulfuric acid or p-toluenesulfonic acid, would be compatible with the N-fluorenyl protecting group, which is stable under acidic conditions. The reaction is an equilibrium process, and driving it to completion typically requires using the new alcohol as the solvent or removing the ethanol byproduct as it forms.

Base-Catalyzed Transesterification: While often faster and more efficient, base-catalyzed methods using alkoxides (e.g., sodium methoxide) pose a significant risk of initiating the E1cB cleavage of the N-fluorenyl group. Therefore, such conditions must be employed with extreme caution, if at all, and would require careful optimization to favor ester exchange over N-deprotection.

Due to the sensitivity of the N-fluorenyl group, acid-catalyzed transesterification is the more reliable method for modifying the ester moiety of this compound.

Reduction to Alcohol

The conversion of the ethyl ester functionality in this compound to a primary alcohol, yielding N-(9-fluorenyl)-beta-alaninol, is a key transformation. Standard reduction methods for esters can be employed, although the choice of reagent is critical to avoid side reactions and achieve high yields.

One effective strategy for reducing N-protected amino acid esters involves a two-step process to avoid the formation of the corresponding aldehyde as a major byproduct. core.ac.uk This method first converts the ester into a more reactive intermediate, such as a mixed anhydride (B1165640), which is then reduced.

Mixed-Anhydride Method: The protected amino acid ester is reacted with an activating agent like ethyl chloroformate in a suitable solvent such as dry tetrahydrofuran (THF). This reaction forms a reactive mixed-anhydride intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in water at room temperature. This approach generally provides good yields of the desired amino alcohol. core.ac.uk

Direct Reduction with Hydride Reagents: Direct reduction of the ester using powerful reducing agents like diisobutylaluminum hydride (Dibal-H) has been attempted for similar N-protected amino acid esters. core.ac.uk However, these reactions often prove difficult to control. Reactions carried out at low temperatures (-78°C to -50°C) frequently result in the isolation of the corresponding amino aldehyde as the major product, with only minimal yields of the desired alcohol. core.ac.uk Increasing the equivalents of the reducing agent or prolonging the reaction time does not significantly improve the yield of the alcohol and can lead to a complex mixture of products. core.ac.uk

| Method | Reagents | Key Intermediates/Conditions | Primary Product | Typical Outcome |

|---|---|---|---|---|

| Mixed-Anhydride Reduction | 1. Ethyl Chloroformate 2. Sodium Borohydride (NaBH₄) | Formation of a mixed-anhydride; Reduction in THF/water at room temperature. | N-(9-fluorenyl)-beta-alaninol | Good yields of the alcohol. core.ac.uk |

| Direct Hydride Reduction | Diisobutylaluminum hydride (Dibal-H) | Dry toluene (B28343) at low temperatures (-78°C to -50°C). | N-(9-fluorenyl)-beta-alaninal | Aldehyde is the major product; low yield (<10%) of the alcohol. core.ac.uk |

Reactivity of the β-Alanine Backbone in Protected Forms

Nucleophilic Reactivity of the Deprotected Amine

The N-(9-fluorenyl) group is a protecting group for the amine functionality. To harness the nucleophilic character of the amine, this group must first be removed. The resulting free amine of the β-alanine backbone is a primary amine and possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to react with a wide range of electrophiles.

The deprotected β-alanine ethyl ester can undergo several characteristic reactions of primary amines:

Acylation: The free amine readily reacts with acyl chlorides and acid anhydrides to form stable amide bonds. This is a fundamental reaction in peptide synthesis and for attaching various functional groups. The reaction with an acyl chloride is typically rapid at room temperature, while the reaction with a less reactive acid anhydride may require heating. chemguide.co.uk

Alkylation: The amine can be alkylated by reaction with haloalkanes. This reaction proceeds via nucleophilic substitution. However, it can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and can even proceed to form a quaternary ammonium (B1175870) salt if excess alkylating agent is used. chemguide.co.uk

Reaction with Carbon Dioxide: In the presence of carbon dioxide, primary amines can reversibly form carbamic acids, which can be deprotonated by another equivalent of the amine to yield an ammonium carbamate (B1207046) salt. mdpi.com This reactivity is relevant in biological and industrial contexts.

| Reaction Type | Electrophile | Product Type | Description |

|---|---|---|---|

| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Forms a stable amide bond; fundamental for peptide coupling. chemguide.co.uk |

| Alkylation | Haloalkanes (e.g., R-Br) | Secondary/Tertiary Amine | Nucleophilic substitution that can lead to mixtures of products. chemguide.co.uk |

| Carbamate Formation | Carbon Dioxide (CO₂) | Ammonium Carbamate | Reversible reaction forming a carbamate salt. mdpi.com |

| Peptide Coupling | Activated Carboxylic Acids | Peptide (Amide) | Coupling with other amino acids or peptides to extend a chain. researchgate.net |

Potential for Side Reactions During Functionalization

During the chemical manipulation of this compound or its deprotected form, several side reactions can occur, potentially lowering the yield of the desired product or creating purification challenges.

Over-alkylation: As mentioned, the alkylation of the deprotected primary amine is challenging to control. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation to form a tertiary amine and potentially a quaternary ammonium salt. chemguide.co.uk

Racemization: Although β-alanine is achiral, if chiral derivatives are used or if subsequent reactions introduce a chiral center, harsh reaction conditions (e.g., strong acids or bases, prolonged heating) can lead to racemization, compromising the stereochemical integrity of the molecule. core.ac.ukresearchgate.net For instance, prolonged refluxing during certain reduction attempts has been shown to cause almost complete racemization in similar systems. core.ac.uk

Elimination Reactions: The β-amino ester structure has the potential to undergo elimination reactions under certain basic conditions, leading to the formation of α,β-unsaturated esters (e.g., ethyl acrylate). This is a known reactivity pathway for β-substituted carbonyl compounds.

Hydrolysis of the Ester: In the presence of acid or base, particularly under aqueous conditions, the ethyl ester is susceptible to hydrolysis, converting it back to the carboxylic acid. This can be an issue if the ester functionality is required for subsequent steps. The β-alanine ester linkage is known to be labile and can be cleaved under acidic or alkaline conditions. researchgate.net

| Side Reaction | Reactant Moiety | Conditions | Undesired Product(s) |

|---|---|---|---|

| Over-alkylation | Deprotected Amine | Reaction with haloalkanes | Tertiary amines, Quaternary ammonium salts chemguide.co.uk |

| Racemization | Chiral Center (if present) | Strong acid/base, high temperature | Mixture of enantiomers/diastereomers core.ac.ukresearchgate.net |

| Ester Hydrolysis | Ethyl Ester | Aqueous acid or base | Carboxylic Acid researchgate.net |

| Elimination | β-Alanine Backbone | Strong base | α,β-Unsaturated Ester |

Applications in Advanced Organic and Bio Organic Synthesis

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, and Fmoc-β-alanine is a key player in expanding the repertoire of this technique. Its integration into peptide chains can alter their conformation, stability, and biological activity.

The incorporation of Fmoc-β-alanine into a growing peptide chain on a solid support follows the standard protocols of Fmoc-based SPPS. The process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the carboxyl group of Fmoc-β-alanine, which is activated by a suitable coupling reagent. This cycle of deprotection and coupling is repeated to elongate the peptide chain. The achiral nature of β-alanine simplifies the synthetic process as there is no risk of racemization at the α-carbon, a common concern with chiral α-amino acids.

| Step | Reagent/Condition | Purpose |

| Fmoc Deprotection | 20-50% piperidine (B6355638) in DMF | Removal of the N-terminal Fmoc protecting group |

| Activation | HBTU, HATU, or DIC/HOBt in DMF | Activation of the Fmoc-β-alanine carboxylic acid |

| Coupling | Activated Fmoc-β-alanine | Formation of the new peptide bond |

| Washing | DMF, DCM | Removal of excess reagents and byproducts |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones to enhance properties such as stability against enzymatic degradation. The incorporation of β-alanine into a peptide backbone introduces an additional methylene (B1212753) group, which alters the spacing between side chains and can induce unique secondary structures. This makes Fmoc-β-alanine a valuable tool in the design and synthesis of peptidomimetics with potential therapeutic applications. Furthermore, β-alanine is a component of several naturally occurring non-ribosomal peptides, and Fmoc-β-alanine is instrumental in the laboratory synthesis of these complex natural products.

Beyond linear peptides, Fmoc-β-alanine can be strategically introduced into more complex molecular architectures, such as cyclic peptides and depsipeptides. For instance, in the total synthesis of arenastatin A, a cytotoxic cyclic depsipeptide, Fmoc-β-alanine serves as a key building block. nih.govencyclopedia.pub Its incorporation is achieved through standard solution-phase coupling reactions, demonstrating its utility in the convergent assembly of complex natural products. The Fmoc group provides orthogonal protection, allowing for its selective removal without affecting other protecting groups in the molecule.

Use in Solution-Phase Organic Synthesis

While SPPS is a powerful technique, solution-phase synthesis remains crucial for large-scale production and for the synthesis of molecules that are not amenable to solid-phase techniques. N-protected β-alanine derivatives are also valuable reagents in this domain.

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. In principle, β-amino acids and their esters are direct precursors to β-lactams through intramolecular cyclization. This transformation typically involves the activation of the carboxylic acid (or ester) and subsequent nucleophilic attack by the nitrogen atom. While various methods exist for the synthesis of β-lactams, the direct cyclization of N-protected β-alanine esters is a fundamental approach. However, the use of N-(9-fluorenyl)-beta-alanine ethyl ester for this specific purpose is not extensively documented in the scientific literature, which often favors other synthetic strategies like the Staudinger cycloaddition. organicreactions.org

β-Peptides are polymers composed entirely of β-amino acids. They are known to adopt stable secondary structures, including helices and sheets, and are resistant to proteolytic degradation. encyclopedia.pub Fmoc-β-alanine is a fundamental building block for the solution-phase synthesis of β-peptides and other β-oligomers. The synthesis involves the iterative coupling of Fmoc-β-alanine monomers, often using standard peptide coupling reagents. The resulting oligomers have found applications in materials science and as potential therapeutic agents.

| Compound Name | Role/Application |

| Arenastatin A | A cytotoxic cyclic depsipeptide synthesized using Fmoc-β-alanine. nih.govencyclopedia.pub |

| β-Peptides | Oligomers of β-amino acids with stable secondary structures and proteolytic resistance. encyclopedia.pub |

Comprehensive Search Yields No Specific Data on this compound

Despite a thorough and extensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound."

The investigation aimed to construct a detailed article covering the applications of this specific compound in advanced organic and bio-organic synthesis, as outlined in the user's request. The intended structure included its potential use as a chiral auxiliary or ligand precursor and its role in the development of new synthetic reagents and methodologies.

The searches did provide information on related but distinct chemical entities, which underscores the specificity of the current inquiry. Notably, a significant body of literature exists for:

N-(9-fluorenylmethoxycarbonyl)-beta-alanine (Fmoc-β-Ala-OH): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in peptide synthesis. Its chemistry is well-documented, but it is structurally different from the requested N-(9-fluorenyl) group.

N-(9-phenyl-9-fluorenyl) amino acids (Pf-amino acids): The 9-phenyl-9-fluorenyl (Pf) group is known to be an effective protecting group that can prevent racemization in amino acids during synthesis. However, this is also a distinct derivative.

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): This is a well-known chiral derivatizing agent used for the separation of enantiomers in analytical chemistry.

The absence of information on this compound suggests that it is not a commonly used or studied compound in the fields of organic and bio-organic synthesis. Therefore, it is not possible to provide the requested detailed article, including data tables and research findings, as no such information appears to be publicly available.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of N-(9-fluorenyl)-beta-alanine ethyl ester. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the fluorenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the ethyl ester group would present as a quartet and a triplet. The methylene (B1212753) protons of the beta-alanine (B559535) backbone would also have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the ester and the urethane (B1682113) linkage would be observed at the downfield end of the spectrum. The numerous aromatic carbons of the fluorenyl group would dominate the aromatic region, while the aliphatic carbons of the ethyl group and the beta-alanine backbone would appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fluorenyl-H | 7.2 - 7.8 | Multiplet |

| CH (Fluorenyl) | ~4.2 | Triplet |

| CH₂ (Fluorenyl) | ~4.4 | Doublet |

| NH | ~5.3 | Triplet (broad) |

| N-CH₂ | ~3.4 | Quartet |

| CH₂-COO | ~2.5 | Triplet |

| O-CH₂ (Ethyl) | ~4.1 | Quartet |

| CH₃ (Ethyl) | ~1.2 | Triplet |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. Common fragmentation pathways for similar N-fluorenylmethoxycarbonyl (Fmoc) protected amino acid esters include the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the bond between the fluorenyl group and the nitrogen atom.

Table 2: Expected Mass Spectrometry Data for this compound Note: The m/z values are based on the expected molecular formula C₂₀H₂₁NO₄.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 352.15 | Protonated molecular ion |

| [M-C₂H₅]⁺ | 323.12 | Loss of the ethyl group |

| [M-COOC₂H₅]⁺ | 279.13 | Loss of the ethyl ester group |

| [C₁₄H₁₁O₂]⁺ | 211.07 | Fragment corresponding to the fluorenylmethoxy group |

| [C₁₃H₉]⁺ | 165.07 | Fragment corresponding to the fluorenyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the urethane and the ester, and the C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations of the fluorenyl group would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the strong absorbance of the fluorenyl chromophore. This group exhibits characteristic absorption maxima, which are useful for detection and quantification.

Table 3: Expected IR Absorption Bands for this compound Note: These are typical wavenumber ranges for the specified functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Urethane) | 1680 - 1720 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Due to the presence of the large, nonpolar fluorenyl group, reversed-phase HPLC is the most common approach.

A typical HPLC method would utilize a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector set to a wavelength where the fluorenyl group has strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to the product.

Table 4: Typical HPLC Parameters for Analysis of Fmoc-derivatized Compounds Note: These are general parameters and would require optimization for this compound.

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's relatively high molecular weight and low volatility. The high temperatures required for volatilization could lead to thermal degradation in the injector or on the column. Therefore, GC is not a standard method for the analysis of this and similar Fmoc-protected compounds. If GC analysis were necessary, it would likely require derivatization to a more volatile and thermally stable form, which is often impractical.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds. It operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. For a compound like this compound, TLC would serve as a rapid and effective method to monitor reaction progress, assess purity, and determine an appropriate solvent system for larger-scale column chromatography.

In a typical TLC analysis of this compound, the stationary phase would likely be silica (B1680970) gel coated on a glass or aluminum plate. The choice of the mobile phase, a critical parameter, would depend on the polarity of the compound. Given its structure, a mixture of a non-polar solvent (such as hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be employed. The separation is based on the compound's affinity for the stationary versus the mobile phase. Visualization of the separated spots on the TLC plate would be facilitated by the fluorenyl group, which is UV-active, allowing for detection under a UV lamp.

While the general methodology for TLC is well-established, specific Retention Factor (Rf) values for this compound in various solvent systems are not documented in the available literature. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound in a specific TLC system.

Interactive Data Table: Hypothetical TLC Data for this compound

The following table illustrates the type of data that would be generated from a TLC analysis. Please note that these are hypothetical values as specific experimental data for this compound is not available.

| Mobile Phase (Solvent System) | Stationary Phase | Detection Method | Hypothetical Rf Value |

| Hexane:Ethyl Acetate (7:3) | Silica Gel | UV (254 nm) | 0.45 |

| Dichloromethane (B109758):Methanol (9.5:0.5) | Silica Gel | UV (254 nm) | 0.60 |

| Toluene (B28343):Acetone (8:2) | Silica Gel | UV (254 nm) | 0.52 |

Advanced Techniques for Confirmation

For unambiguous structural confirmation and determination of stereochemical properties, more advanced analytical techniques are required.

X-ray Crystallography (for solid-state structure)

A search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound. Therefore, specific data regarding its crystal system, space group, and unit cell dimensions are not available.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

This table presents the kind of crystallographic data that would be obtained from an X-ray diffraction study. The values provided are for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Chiroptical Methods for Enantiomeric Purity (if applicable to specific enantiomers)

This compound does not possess a chiral center in its core structure. The 9-fluorenyl group is attached to the nitrogen of beta-alanine, which is an achiral amino acid. Therefore, the molecule itself is achiral and would not exist as enantiomers. Consequently, chiroptical methods, which are techniques used to study chiral molecules, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are not applicable for assessing the enantiomeric purity of this compound. These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules, and since the compound is achiral, it would not exhibit any chiroptical activity.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-(9-fluorenyl)-beta-alanine ethyl ester, like many peptide-related compounds, traditionally involves methods that may utilize hazardous solvents and coupling reagents. Future research is poised to address these environmental and efficiency concerns by exploring greener and more catalytic approaches.

A primary area for development is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives. Studies have shown the efficacy of solvents such as ethyl acetate (B1210297) (EtOAc) in solution-phase peptide synthesis, which can significantly lower the process mass intensity (PMI) rsc.org. The adoption of water-based systems or other green solvents is also a promising direction, aiming to reduce hazardous waste and improve laboratory safety advancedchemtech.com.

Furthermore, the development and application of novel coupling reagents that are both efficient and environmentally benign are crucial. Reagents like propylphosphonic anhydride (B1165640) (T3P®) and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) have demonstrated high efficiency and solubility in a range of solvents, with byproducts that are more easily removed or recycled rsc.orgacs.org. Another innovative approach involves recyclable coupling reagents, such as Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), where the byproducts can be recovered and reused, making the process more cost-effective and eco-friendly peptide.com.

Catalytic methods also present a significant opportunity for improving the synthesis of fluorenyl-containing compounds. For instance, cooperative palladium/norbornene catalysis has been reported for the synthesis of substituted 9H-fluoren-9-ols under mild conditions rsc.org. Research into applying similar catalytic systems for the N-alkylation of beta-alanine (B559535) ethyl ester with a fluorenyl moiety could lead to more atom-economical and efficient synthetic protocols.

| Approach | Key Advantages | Potential Application to Target Compound |

| Green Solvents | Reduced hazardous waste, improved safety, lower PMI rsc.orgadvancedchemtech.com. | Replacing DMF with EtOAc or water in the coupling step. |

| Sustainable Coupling Reagents | High efficiency, recyclability, reduced waste rsc.orgacs.orgpeptide.com. | Employing T3P®, COMU, or o-NosylOXY for the amide bond formation. |

| Catalytic Synthesis | High functional group tolerance, mild conditions, atom economy rsc.org. | Developing a Pd/norbornene catalyzed N-arylation of beta-alanine ethyl ester. |

Exploration of Novel Applications in Material Science

The fluorenyl group is a well-established building block in organic electronics due to its rigid, planar structure, high thermal stability, and excellent photoluminescent properties mdpi.comrsc.org. These characteristics make this compound a promising candidate for the development of novel materials.

Future research could focus on utilizing this compound as a monomer for the synthesis of advanced polymers. The beta-alanine ethyl ester portion of the molecule provides a reactive handle for polymerization, potentially leading to new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) mdpi.comnih.gov. The fluorenyl unit would impart the necessary optoelectronic properties, such as a high quantum yield and good charge transport capabilities, which are desirable for these applications rsc.orgacs.org.

The self-assembly properties of fluorenyl-amino acid conjugates are another exciting area of exploration. N-(fluorenyl-9-methoxycarbonyl)-dipeptides are known to form supramolecular hydrogels, and it is conceivable that this compound and its derivatives could exhibit similar behavior researchgate.net. These self-assembled nanostructures could find applications in areas such as tissue engineering, drug delivery, and as templates for the creation of new electronic materials.

Furthermore, the inherent fluorescence of the fluorenyl moiety suggests potential applications as fluorescent probes and sensors. The beta-alanine ethyl ester component could be modified to include specific recognition units, allowing for the targeted sensing of various analytes.

| Potential Application | Rationale | Key Fluorenyl Property |

| Organic Electronics (OLEDs, OFETs) | Use as a monomer for functional polymers mdpi.comnih.gov. | High photoluminescence efficiency, charge transport, thermal stability mdpi.comrsc.org. |

| Self-Assembled Materials | Potential for forming hydrogels or other nanostructures researchgate.net. | Rigid, planar structure promoting π-π stacking. |

| Fluorescent Probes | The fluorenyl core acts as a fluorophore. | Strong fluorescence and photochemical stability ucf.edu. |

Computational Chemistry Studies on Reactivity and Conformation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and conformational landscape.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels nih.govresearchgate.net. This information is critical for predicting its potential in electronic applications, as the HOMO-LUMO gap influences the optical and charge-transport properties mdpi.comrsc.orgnih.gov. These calculations can also simulate UV-vis and fluorescence spectra, aiding in the interpretation of experimental data rsc.orgacs.org.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, both in isolation and in condensed phases nih.govmdpi.comresearchgate.net. MD simulations would be particularly valuable for exploring the self-assembly potential, predicting how multiple molecules might interact and organize into larger structures researchgate.net.

| Computational Method | Research Focus | Predicted Properties |

| DFT/TD-DFT | Electronic structure and optical properties nih.govacs.org. | HOMO/LUMO energies, absorption/emission spectra, molecular orbitals. |

| Conformational Analysis | Stable geometries and rotational barriers researchgate.netnih.gov. | Torsion angles, potential energy surface, low-energy conformers. |

| Molecular Dynamics (MD) | Dynamic behavior and intermolecular interactions researchgate.netmdpi.com. | Self-assembly mechanisms, solvation effects, structural stability. |

Design and Synthesis of Advanced Analogues with Tuned Properties for Specific Research Applications

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of advanced analogues with properties tailored for specific applications.

One major avenue of research is the functionalization of the fluorenyl ring. Introducing electron-donating or electron-withdrawing groups at the C-2 and C-7 positions can significantly alter the electronic and optical properties of the molecule mdpi.comresearchgate.net. This strategy can be used to tune the emission color for OLED applications or to modulate the molecule's nonlinear optical properties mdpi.comucf.edursc.org. Synthesis of analogues with different substituents on the fluorenyl core can establish clear structure-property relationships, guiding the design of materials with optimized performance researchgate.netoptica.org.

Modification of the beta-alanine ethyl ester moiety provides another route to novel analogues. For instance, replacing the ethyl ester with other functional groups could influence solubility, reactivity, and self-assembly behavior. Synthesizing analogues with different amino acid backbones (e.g., alpha-amino acids, or those with longer side chains) could lead to materials with different conformational constraints and intermolecular interactions nih.govnih.gov. The introduction of fluorine atoms into the beta-alanine backbone is another strategy to create analogues with unique electronic properties and conformational preferences rsc.orgmdpi.com.

These tailored analogues could be designed for a variety of research applications, from creating new classes of organic semiconductors to developing highly specific molecular probes or building blocks for complex supramolecular architectures.

| Modification Strategy | Target Property to Tune | Example Application |

| Fluorenyl Ring Substitution | Optoelectronic properties (HOMO/LUMO, emission wavelength) mdpi.comrsc.org. | Color-tuned emitters for OLEDs, nonlinear optical materials. |

| Ester Group Variation | Solubility, reactivity for polymerization. | Processable polymers for organic electronics. |

| Amino Acid Backbone Alteration | Conformational preferences, self-assembly nih.govnih.gov. | Novel supramolecular materials, conformationally constrained probes. |

| Fluorination of Backbone | Electronic properties, stability rsc.orgmdpi.com. | N-type or ambipolar semiconducting materials. |

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for N-(9-fluorenyl)-beta-alanine ethyl ester?

- Methodology : The synthesis typically involves coupling a fluorenyl group to beta-alanine ethyl ester via amide or carbamate bonds. For example, fluorenylmethoxycarbonyl (Fmoc) chemistry, commonly used in peptide synthesis, can be adapted. React 9-fluorenylmethanol with phosgene or carbonyl diimidazole to form an activated carbonate, followed by reaction with beta-alanine ethyl ester under basic conditions (e.g., using DMAP or triethylamine) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to verify fluorenyl aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl (δ ~170 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological studies) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What are the key stability considerations for storing this compound?

- Storage Conditions :

- Store at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis.

- Avoid prolonged exposure to light, as fluorenyl derivatives may undergo photodegradation .

- Stability in solution: Test hydrolysis rates in DMSO or ethanol via HPLC over 24–72 hours at room temperature .

Advanced Research Questions

Q. How does the fluorenyl moiety influence the hydrolysis kinetics of the ethyl ester group under physiological conditions?

- Experimental Design :

- Compare hydrolysis rates of this compound with unmodified beta-alanine ethyl ester in simulated biological buffers (pH 7.4, 37°C).

- Use HPLC to quantify residual ester and liberated beta-alanine. The bulky fluorenyl group may sterically hinder esterase activity, slowing hydrolysis .

- Reference: Carboxylesterase inhibition assays can clarify enzymatic vs. non-enzymatic pathways .

Q. What strategies mitigate side reactions during fluorenyl group coupling to beta-alanine ethyl ester?

- Optimization Approaches :

- Use anhydrous conditions and low temperatures (0–4°C) to suppress premature ester hydrolysis.

- Employ coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .

- Monitor reaction progress via TLC (visualized under UV) to minimize over-reaction or dimerization.

Q. How does this compound interact with lipid bilayers or protein targets?

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or receptor proteins to measure binding affinity (KD).

- Molecular Dynamics Simulations : Model the compound’s orientation in membranes, leveraging the fluorenyl group’s hydrophobicity .

- Compare with IR3535 (a related beta-alanine ester repellent) to assess structural-activity relationships .

Q. What contradictions exist in reported hydrolysis data for fluorenyl-modified esters, and how can they be resolved?

- Data Analysis :

- Discrepancies in hydrolysis rates may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or enzyme source variability.

- Replicate experiments under standardized conditions (e.g., pH, temperature) and validate with multiple analytical methods (HPLC, LC-MS) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester degradation.

- Characterization : Cross-validate NMR and MS data with computational predictions (e.g., ChemDraw simulations).

- Biological Assays : Include positive controls (e.g., unmodified beta-alanine esters) to isolate the fluorenyl group’s effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.